

# An In-depth Technical Guide to 1,1,1-Triethoxy-3-methylbutane

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## Compound of Interest

Compound Name: 1,1,1-Triethoxy-3-methylbutane

CAS No.: 55048-55-0

Cat. No.: B1629031

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This guide provides a comprehensive technical overview of **1,1,1-Triethoxy-3-methylbutane**, also known as triethyl orthoisovalerate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, synthesis methodologies, safety protocols, and potential applications, grounding all claims in authoritative scientific principles.

## Introduction

**1,1,1-Triethoxy-3-methylbutane** is the orthoester of 3-methylbutanoic acid (isovaleric acid). Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. This functional group imparts unique reactivity, making them valuable intermediates in organic synthesis. While specific data for **1,1,1-Triethoxy-3-methylbutane** is not extensively documented in public databases, its properties and reactivity can be reliably inferred from closely related analogues and established principles of organic chemistry. This guide synthesizes this information to provide a robust technical profile of the compound.

## PART 1: Chemical Identifiers and Physicochemical Properties

A precise identification of a chemical substance is fundamental for research and regulatory purposes. The following table summarizes the key identifiers and predicted physicochemical properties for **1,1,1-Triethoxy-3-methylbutane**.

Identifier/Property	Value	Source/Method
CAS Number	Not explicitly assigned; may be novel or sparsely documented.	Inferred from searches
IUPAC Name	1,1,1-Triethoxy-3-methylbutane	Nomenclature rules
Synonyms	Triethyl orthoisovalerate, 3-Methylbutanoic acid triethyl orthoester	Common naming conventions
Chemical Formula	C <sub>11</sub> H <sub>24</sub> O <sub>3</sub>	Calculated
Molecular Weight	204.31 g/mol	Calculated
Canonical SMILES	CCOC(OCC)(OCC)CC(C)C	Structure-based generation
Predicted Boiling Point	~180-200 °C	Extrapolated from similar orthoesters like 1,1,1-triethoxybutane.
Predicted Density	~0.87 g/cm <sup>3</sup>	Based on related compounds.
Solubility	Soluble in most organic solvents (e.g., ethanol, ether, acetone). Low solubility in water.	General property of orthoesters.
Hydrolysis	Susceptible to hydrolysis under acidic conditions to form ethyl isovalerate and ethanol. <a href="#">[1]</a>	Known reactivity of orthoesters.

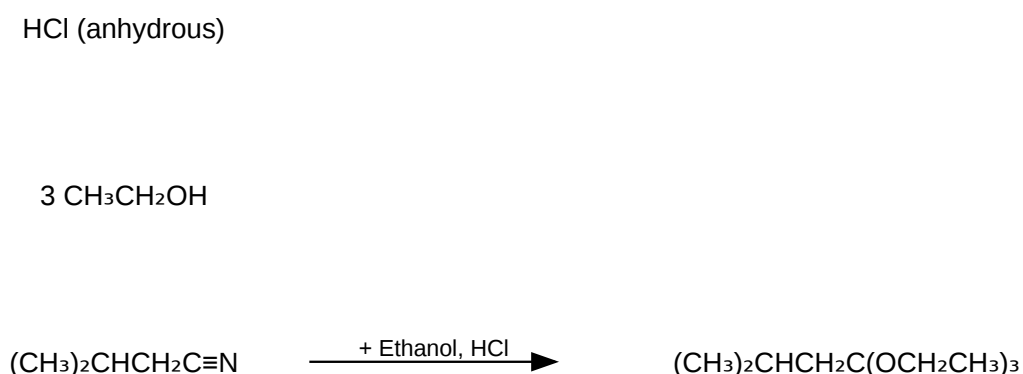
## PART 2: Synthesis Methodologies

The synthesis of **1,1,1-Triethoxy-3-methylbutane** can be approached through several established methods for orthoester formation. The two most probable and practical routes are the Pinner reaction starting from the corresponding nitrile and the alcoholysis of the corresponding ester.

### Method 1: The Pinner Reaction of Isovaleronitrile

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride.<sup>[2][3][4]</sup>

Reaction Scheme:



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Pinner Reaction for **1,1,1-Triethoxy-3-methylbutane**.

Experimental Protocol:

- Preparation: Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: A solution of isovaleronitrile (1.0 equivalent) in a large excess of anhydrous ethanol (at least 3.0 equivalents, often used as the solvent) is prepared in a three-necked

flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

- Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the mixture until saturation.
- Reaction: The flask is sealed and allowed to stand at room temperature for several days, or gently warmed to accelerate the reaction. The progress can be monitored by infrared spectroscopy (disappearance of the nitrile peak at  $\sim 2250\text{ cm}^{-1}$ ).
- Work-up: The reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide). The aqueous layer is extracted with a non-polar organic solvent such as diethyl ether.
- Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield **1,1,1-Triethoxy-3-methylbutane**.

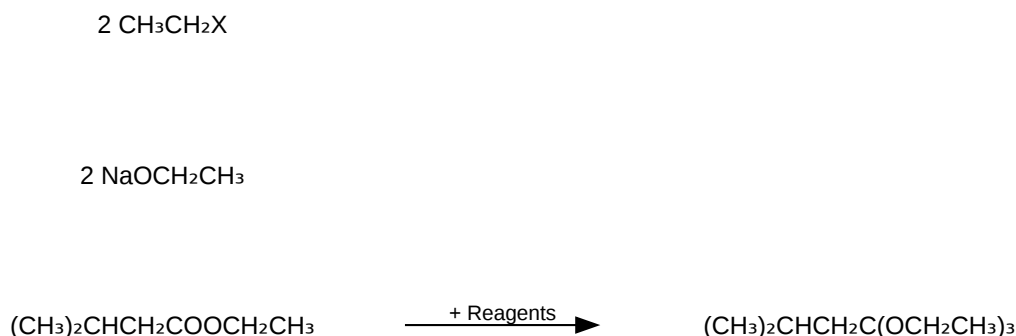
Causality of Experimental Choices:

- Anhydrous Conditions: The presence of water would lead to the hydrolysis of the intermediate imidate and the final orthoester product back to the corresponding ester (ethyl isovalerate), significantly reducing the yield.<sup>[1]</sup>
- Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the nucleophile, driving the reaction equilibrium towards the product.
- Anhydrous HCl: Gaseous HCl is used as the catalyst because it is a strong acid that protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.<sup>[4]</sup>
- Vacuum Distillation: Orthoesters can be sensitive to high temperatures; purification under reduced pressure allows for distillation at a lower temperature, preventing decomposition.

## Method 2: From Ethyl Isovalerate

An alternative route involves the reaction of ethyl isovalerate with sodium ethoxide. This method is analogous to the synthesis of other orthoesters from their corresponding esters.

Reaction Scheme:



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Synthesis from Ethyl Isovalerate.

Experimental Protocol:

- Sodium Ethoxide Preparation: Sodium metal is cautiously dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- Reaction: Ethyl isovalerate (1.0 equivalent) is added to the freshly prepared sodium ethoxide solution.
- Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.
- Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.
- Work-up and Purification: The work-up and purification steps are similar to those described for the Pinner reaction, involving neutralization, extraction, drying, and vacuum distillation.

## PART 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for **1,1,1-Triethoxy-3-methylbutane** is not available, the hazard profile can be extrapolated from analogous compounds such as 1,1,1-trimethoxy-3-methylbutane and other aliphatic orthoesters.

Predicted Hazard Profile:

- **Flammability:** Expected to be a flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and hot surfaces.
- **Skin and Eye Irritation:** Likely to cause skin and serious eye irritation.[5] Protective gloves and safety glasses are essential.
- **Respiratory Irritation:** May cause respiratory irritation if inhaled.[5] Work in a well-ventilated area or use a fume hood.

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Handle under an inert atmosphere to prevent hydrolysis from atmospheric moisture.
- Ground and bond containers when transferring material to prevent static discharge.

## PART 4: Potential Applications in Research and Drug Development

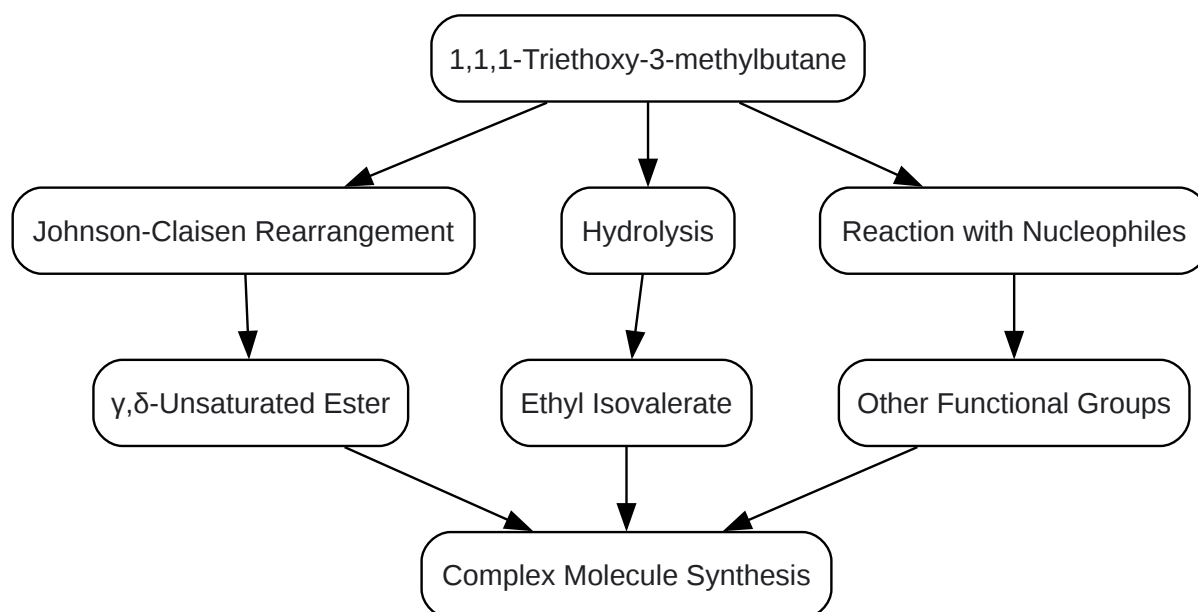
Orthoesters are versatile reagents and intermediates in organic synthesis, and **1,1,1-Triethoxy-3-methylbutane** would be expected to share these applications.

- **Protecting Group:** The orthoester functional group can be used as a protecting group for carboxylic acids.
- **Precursor to Other Functional Groups:** Hydrolysis of orthoesters yields esters. They can also be converted to a variety of other functional groups.
- **Johnson-Claisen Rearrangement:** Orthoesters are key reagents in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction to synthesize  $\gamma,\delta$ -

unsaturated esters.[6]

- **Pharmaceutical Synthesis:** The isovalerate moiety is present in some natural products and pharmaceuticals. The ability to introduce this group via an orthoester intermediate could be valuable in the synthesis of complex molecules. Orthoesters, in general, are used in the synthesis of active pharmaceutical ingredients (APIs).[7]

Logical Workflow for Application:



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Potential Synthetic Applications.

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